molecular formula C13H16BrMgN B14525239 magnesium;3-pentylindol-1-ide;bromide CAS No. 62454-39-1

magnesium;3-pentylindol-1-ide;bromide

Cat. No.: B14525239
CAS No.: 62454-39-1
M. Wt: 290.48 g/mol
InChI Key: IYFBDQGDBJZOFY-UHFFFAOYSA-M
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Description

Magnesium;3-pentylindol-1-ide;bromide is an organomagnesium compound, commonly known as a Grignard reagent. Grignard reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. This particular compound features a magnesium atom bonded to a 3-pentylindol-1-ide group and a bromide ion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium;3-pentylindol-1-ide;bromide involves the reaction of magnesium metal with 3-pentylindol-1-ide bromide in an anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The magnesium inserts itself between the carbon and the bromide, forming the Grignard reagent .

Industrial Production Methods

On an industrial scale, the production of Grignard reagents like this compound follows similar principles but is optimized for larger quantities. The process involves continuous addition of the organic halide to a suspension of magnesium in the solvent, maintaining a controlled temperature and stirring to ensure complete reaction .

Chemical Reactions Analysis

Types of Reactions

Magnesium;3-pentylindol-1-ide;bromide undergoes several types of reactions, including:

Common Reagents and Conditions

Common reagents used with this compound include aldehydes, ketones, esters, and carbon dioxide. The reactions are typically carried out in anhydrous conditions to prevent the Grignard reagent from decomposing .

Major Products

The major products formed from reactions with this compound include secondary and tertiary alcohols, carboxylic acids, and various substituted organic compounds .

Scientific Research Applications

Magnesium;3-pentylindol-1-ide;bromide is used extensively in scientific research for:

    Organic Synthesis: Formation of complex organic molecules through carbon-carbon bond formation.

    Pharmaceuticals: Synthesis of drug intermediates and active pharmaceutical ingredients.

    Material Science: Development of new materials with specific properties.

    Biological Studies: Investigation of biochemical pathways and mechanisms .

Mechanism of Action

The mechanism of action of magnesium;3-pentylindol-1-ide;bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom, making it highly reactive .

Comparison with Similar Compounds

Similar Compounds

  • Methylmagnesium bromide
  • Phenylmagnesium bromide
  • Vinylmagnesium bromide

Uniqueness

Magnesium;3-pentylindol-1-ide;bromide is unique due to its specific structure, which allows for selective reactions and the formation of specific products that may not be achievable with other Grignard reagents. Its reactivity and selectivity make it valuable in synthesizing complex organic molecules .

Properties

CAS No.

62454-39-1

Molecular Formula

C13H16BrMgN

Molecular Weight

290.48 g/mol

IUPAC Name

magnesium;3-pentylindol-1-ide;bromide

InChI

InChI=1S/C13H16N.BrH.Mg/c1-2-3-4-7-11-10-14-13-9-6-5-8-12(11)13;;/h5-6,8-10H,2-4,7H2,1H3;1H;/q-1;;+2/p-1

InChI Key

IYFBDQGDBJZOFY-UHFFFAOYSA-M

Canonical SMILES

CCCCCC1=C[N-]C2=CC=CC=C21.[Mg+2].[Br-]

Origin of Product

United States

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